2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride
Description
Introduction to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile Hydrochloride
Systematic Nomenclature and Structural Identification
The compound 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is a bicyclic organic molecule featuring a fused benzene and azepine ring system. Its systematic IUPAC name derives from the following structural components:
- Benzo[c]azepine : A seven-membered azepine ring fused to a benzene ring at the c position, indicating adjacency between the nitrogen atom and the benzene moiety.
- 2,3,4,5-Tetrahydro : Partial saturation of the azepine ring at positions 2–5, resulting in four single bonds within the heterocycle.
- 8-Carbonitrile : A nitrile group (-C≡N) substituted at position 8 of the fused ring system.
- Hydrochloride : A salt form formed via protonation of the azepine nitrogen by hydrochloric acid.
The molecular formula is C₁₁H₁₃ClN₂ , with a molecular weight of 208.69 g/mol . The SMILES notation (N#CC1=CC=C2C(CNCCC2)=C1.[H]Cl) further clarifies the connectivity, highlighting the nitrile group at position 8 and the protonated nitrogen in the azepine ring.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂ | |
| Molecular Weight | 208.69 g/mol | |
| CAS Registry Number | 1158760-49-6 | |
| SMILES | N#CC1=CC=C2C(CNCCC2)=C1.[H]Cl | |
| Canonical SMILES (Base Form) | C1CC2=CC=CC=C2CNC1 |
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound’s structure. For instance, proton NMR spectra of related benzo[c]azepine derivatives exhibit characteristic shifts for aromatic protons (δ 7.3–8.5 ppm) and azepine ring protons (δ 2.2–4.0 ppm).
Historical Context of Benzoazepine Derivatives in Chemical Research
Benzoazepines represent a critical class of heterocyclic compounds with applications spanning pharmaceuticals, materials science, and synthetic chemistry. The tetrahydrated variant, such as 2,3,4,5-tetrahydro-1H-benzo[c]azepine, has garnered attention due to its conformational flexibility and ability to serve as a scaffold for drug discovery.
Table 2: Milestones in Benzoazepine Derivative Research
Early synthetic efforts focused on ring-closing metathesis and ammonolysis reactions. For example, Jiangsu Xiansheng Pharmaceutical Co. achieved a 100% yield of 2,3,4,5-tetrahydro-1H-benzo[d]azepine using sealed-tube ammonolysis at 90°C. Later advancements, such as the anionic [4+3] heteroannulation reported in 2012, provided access to diversely substituted derivatives like methyl 1,5-dioxo-2,5-dihydro-1H-benzo[c]azepine-3-carboxylate. These methodologies underscore the compound’s versatility as a synthetic intermediate.
The introduction of nitrile substituents, as seen in 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride, further expanded its utility. Nitriles serve as electrophilic handles for cross-coupling reactions or hydrolysis to carboxylic acids, enabling downstream functionalization. For instance, tert-butoxycarbonyl (Boc)-protected analogs, such as 2-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid, have been synthesized for peptide coupling applications.
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-4-10-2-1-5-13-8-11(10)6-9;/h3-4,6,13H,1-2,5,8H2;1H |
InChI Key |
ZCBJPMDHWOVFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Functional Group Reactivity
The carbonitrile group (-CN) enables nucleophilic substitutions and electrophilic additions:
Nucleophilic Substitutions
-
Reaction with Amines : Forms amidines under basic conditions.
-
Example: Reaction with ethylenediamine yields diamidine derivatives (60–80% conversion)
-
-
Hydrolysis : Converts to carboxylic acid derivatives in acidic aqueous media (e.g., H₂SO₄/H₂O at 80°C)
Electrophilic Additions
-
Cyanoalkylation : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols (40–55% yield)
Catalytic Reactions
Rhodium-catalyzed vinylation studies on analogous benzazepines reveal:
Reaction Conditions
Key observations:
-
Higher temperatures (70°C vs. 25°C) reduce yields but improve stereoselectivity.
-
Chiral phosphine ligands (e.g., DTBM-Segphos) enhance enantioselectivity in vinylation reactions .
Stability and Reaction Optimization
Solubility :
-
Freely soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL).
Degradation Pathways :
-
Hydrolytic degradation of the azepine ring occurs under strongly acidic conditions (pH < 2).
-
Light exposure accelerates decomposition (t₁/₂ = 48 hours under UV light).
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The target compound’s carbonitrile group may enhance binding to amine receptors (e.g., dopamine, serotonin) compared to halogenated analogs.
- Stability challenges (e.g., amorphous forms in ) highlight the importance of salt formation and formulation for therapeutic efficacy .
Biological Activity
2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride (CAS No. 17724-36-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H14ClN
- Molecular Weight : 183.68 g/mol
- CAS Number : 17724-36-6
- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) indicate potential central nervous system activity .
Anticancer Properties
Recent studies have highlighted the potential of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair mechanisms. In particular, a derivative compound demonstrated:
- IC50 Values :
Table 1: PARP Inhibition Comparison
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 11b | 19.24 ± 1.63 | PARP-1 |
| Compound 11b | 32.58 ± 1.97 | PARP-2 |
| Rucaparib | 23.88 ± 2.90 | PARP-1 |
| Rucaparib | 25.79 ± 3.17 | PARP-2 |
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Inhibition of PARP Activity : Reduces poly(ADP-ribose) biosynthesis, leading to impaired DNA repair.
- Induction of Apoptosis : Flow cytometry analysis showed that treatment with the compound resulted in increased apoptosis rates in A549 lung cancer cells in a dose-dependent manner .
- Caspase Activation : Western blotting revealed that the compound enhances the ratio of cleaved Caspase-3 to total Caspase-3, indicating activation of apoptotic pathways .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound is:
- Absorbed Efficiently : High gastrointestinal absorption.
- CNS Penetration : Capable of crossing the BBB, making it a candidate for neurological applications.
- Metabolic Stability : Not significantly inhibited by major cytochrome P450 enzymes except for CYP2D6 .
Case Studies and Research Findings
A comprehensive study on various derivatives of benzo[c]azepines indicated that modifications at specific positions can enhance biological activity and selectivity for cancer cell lines. The promising results from these derivatives suggest a pathway for developing new anticancer therapies targeting PARP enzymes.
Example Case Study
In one study involving A549 cells:
Q & A
Q. What methodologies are recommended for synthesizing 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives, and how can reaction yields be optimized?
Synthesis of benzoazepine derivatives often involves cyclization reactions or reductive amination. For example, (R)-2-(2’-hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine was synthesized with a 94% yield using chiral precursors under anhydrous conditions (CHCl₃, hexane/Et₂O). Key steps include:
- Temperature control (e.g., 0°C for acetyl chloride addition to prevent side reactions).
- Use of triethylamine as a base to neutralize HCl byproducts.
- Purification via silica gel chromatography with ethyl acetate/petroleum ether (2:1 v/v) .
Q. How should solubility and stability be experimentally determined for hydrochloride salts of benzoazepines?
Solubility profiling requires multi-solvent testing (DMSO, ethanol, water) at 25°C. For example:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 92 | High solubility for in vitro assays |
| Water | 19 | Limited solubility, requiring sonication for in vivo formulations |
Stability studies involve monitoring degradation under varying temperatures (e.g., -20°C for long-term storage) and pH conditions, validated by HPLC .
Q. What analytical techniques are critical for structural characterization of benzoazepine derivatives?
- X-ray crystallography : Resolve crystal packing and stereochemistry. For example, a related compound (C₁₂H₁₈N₂·0.5H₂O) crystallized in a monoclinic system (space group P2₁/c) with a = 9.0548 Å, b = 23.246 Å, c = 11.5613 Å, β = 100.483°, and Z = 8 .
- Optical rotation : Confirm enantiomeric purity (e.g., [α]²⁶D = –29.8° for (R)-isomers in CHCl₃) .
Advanced Research Questions
Q. How can polymorphic forms of benzoazepine hydrochloride salts be identified and stabilized?
Polymorph screening involves:
- Solvent recrystallization : Use polar (water) vs. non-polar (hexane) solvents to induce different crystal forms.
- Thermal analysis (DSC/TGA) : Detect phase transitions (e.g., melting points ~92°C for amorphous vs. crystalline forms).
- Stabilization strategies : Co-formulation with polymers (e.g., hydroxypropyl methylcellulose) to inhibit recrystallization of amorphous phases .
Q. What computational methods predict pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?
Q. How can receptor binding assays be designed to evaluate benzoazepines as dopamine D1 antagonists?
Q. What strategies resolve contradictions in SAR studies for benzoazepine derivatives?
- Orthogonal assays : Validate target engagement using both functional (cAMP inhibition) and binding (SPR) assays.
- Crystallographic overlay : Compare ligand-receptor docking poses (e.g., 2,3,4,5-tetrahydro-1H-benzo[d]azepine in PDB 6CM4) to identify critical substituent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
